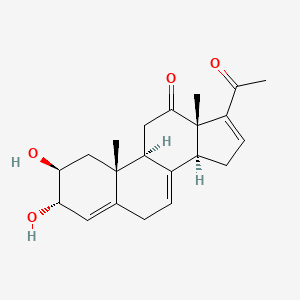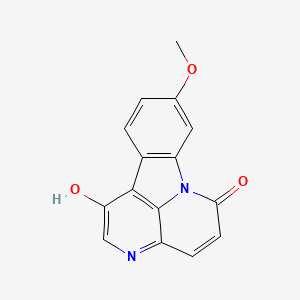
Thielavin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thielavin J is a natural product found in Agaricus and Thielavia with data available.
Scientific Research Applications
Antifouling Properties
Thielavin J, along with other compounds from the marine-derived fungus Thielavia sp. UST030930-004, has been studied for its antifouling activity against barnacle cyprids (Balanus (=Amphibalanus) amphitrite). The findings indicated that Thielavin J, among other compounds, demonstrated notable antifouling effects, showcasing its potential application in marine biofouling management (Han et al., 2017).
Enzyme Inhibition Properties
Thielavin J has been identified as an α-glucosidase inhibitor, indicating its potential role in managing diseases like diabetes. It was isolated from the endophytic fungus MEXU 27095 and was found to inhibit the enzyme α-glucosidase from Saccharomyces cerevisiae, presenting a higher inhibitory action compared to the control drug acarbose. Furthermore, Thielavin J demonstrated inhibitory activity against α-glucosidase from Bacillus stearothermophilus, suggesting its potential as a therapeutic agent for managing blood sugar levels (Rivera-Chávez et al., 2013).
Telomerase Activity Inhibition
Research on fungus metabolites has highlighted the inhibitory effect of Thielavin J on telomerase activity. The study discovered that Thielavin J, along with another compound, could inhibit telomerase activity, which is crucial for understanding its potential in cancer treatment and the study of cellular aging (Togashi et al., 2001).
properties
Product Name |
Thielavin J |
|---|---|
Molecular Formula |
C29H30O10 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C29H30O10/c1-11-9-18(30)15(5)23(31)21(11)28(35)39-25-14(4)13(3)22(26(37-8)17(25)7)29(36)38-19-10-12(2)20(27(33)34)24(32)16(19)6/h9-10,30-32H,1-8H3,(H,33,34) |
InChI Key |
RLLCMRPOSFZYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3)C)C(=O)O)O)C)OC)C)O)C)O |
synonyms |
thielavin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




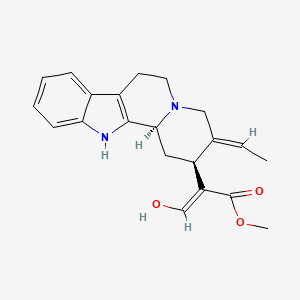
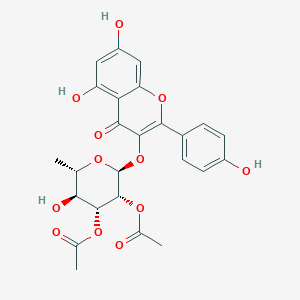

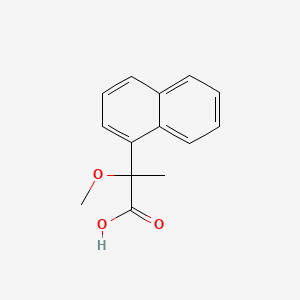
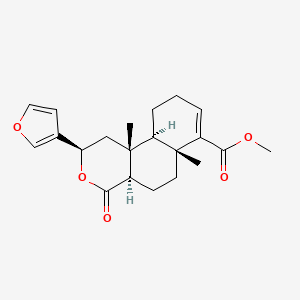
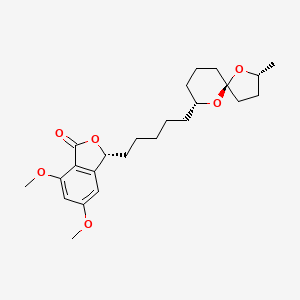
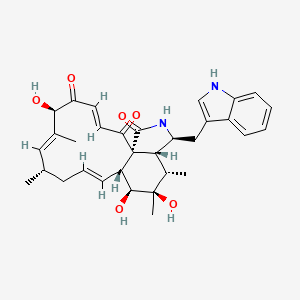
![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)
